molecular formula C12H23NO2S B6260991 tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate CAS No. 2172173-90-7

tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

Cat. No. B6260991
CAS RN: 2172173-90-7
M. Wt: 245.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate (TBDMS) is a versatile organic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C9H17NO2S and a molecular weight of 205.3 g/mol. TBDMS is a colorless, odorless, and tasteless solid that is soluble in organic solvents. It is a stable and non-flammable compound.

Mechanism of Action

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate acts as a protecting group for amines by forming a stable carbamate group. This carbamate group is formed by the reaction of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate with the amine group, resulting in the formation of an amide bond. The carbamate group is stable and resistant to hydrolysis, thus protecting the amine group from degradation.
Biochemical and Physiological Effects
tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has no known biochemical or physiological effects. It is not toxic and is not known to cause any adverse reactions when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has a number of advantages when used in laboratory experiments. It is a stable compound, non-flammable, and has no known toxicity. It is also relatively inexpensive and easy to obtain. However, tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is not soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate. One potential application is in the synthesis of peptides, where tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate can be used as a scavenger. Another potential application is in the synthesis of polymers, where tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate can be used as a cross-linking agent. In addition, tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate could be used in the synthesis of pharmaceuticals, such as antifungal drugs. Finally, tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate could be used as a surfactant in a variety of applications.

Synthesis Methods

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate can be synthesized through a variety of methods. The most common method is the reaction of piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of an acid catalyst. This reaction results in the formation of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate and tert-butyl alcohol. Other methods of synthesis involve the reaction of piperidine-1-carboxylic acid with 1,1-dichloro-2,2-dimethylpropane and an acid catalyst, or the reaction of piperidine-1-carboxylic acid with tert-butyl bromoformate in the presence of an acid catalyst.

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a protecting group for amines, and as a scavenger in peptide synthesis. In addition, tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is used in the synthesis of pharmaceuticals, such as antifungal drugs. It is also used in the synthesis of polymers, as a cross-linking agent, and as a surfactant.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate involves the reaction of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate with hydrogen sulfide gas in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate", "hydrogen sulfide gas", "reducing agent" ], "Reaction": [ "Add tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate to a reaction vessel", "Add hydrogen sulfide gas to the reaction vessel", "Add a reducing agent to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2172173-90-7

Product Name

tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

Molecular Formula

C12H23NO2S

Molecular Weight

245.4

Purity

95

Origin of Product

United States

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